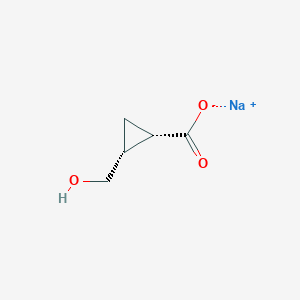
Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate, also known as sodium hydroxymethyl cyclopropanecarboxylate, is a chemical compound that has been widely used in scientific research. It is a derivative of cyclopropane, a three-membered ring compound that has been extensively studied due to its unique properties. Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Synthesis and Transformations
Cyclopropane-containing compounds, such as those derived from Sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate, have been the subject of extensive research due to their unique chemical reactivity and potential applications. One key study involves the reductive cyclization of hydroxymethyl-dihydrofuranones using sodium tetrahydridoborate, leading to bicyclic compounds where a lactone ring is fused to a cyclopropane ring. These products can undergo hydrolysis with aqueous sodium hydroxide to form disodium cyclopropane-1,1-dicarboxylates, which can further react to produce diesters. This process highlights the synthetic utility of cyclopropane derivatives in creating structurally complex molecules from simpler precursors (A. Avetisyan et al., 2008).
Spectroscopic Studies
Spectroscopic analysis of cyclopropane carboxylic acid and its sodium salt provides insights into their molecular structure and behavior. Raman and infrared spectra have been used to study these compounds, leading to the determination of their symmetry properties and the arrangement of carboxylate groups. Such studies are crucial for understanding the physical and chemical properties of cyclopropane derivatives at a molecular level (J. Maillols, 1972).
Polymerization and Material Science
Cyclopropane derivatives also find applications in material science, particularly in the polymerization process. For instance, diethyl 1,1-cyclopropanedicarboxylate undergoes ring-opening polymerization under anionic conditions initiated by metallic sodium. This mechanism is essential for synthesizing polymers with specific structural features, which could have implications in developing new materials with desirable mechanical and chemical properties (J. Penelle et al., 1994).
Metal-Organic Frameworks (MOFs)
Cyclohexanetetracarboxylate ligands, similar in structure to the cyclopropane derivatives, have been used to synthesize new metal-organic frameworks (MOFs) . These MOFs possess unique structural characteristics, such as different conformations of the ligand, leading to diverse magnetic and luminescent properties. Such research is pivotal in the development of advanced materials for catalysis, gas storage, and separation technologies (Rongming Wang et al., 2009).
Fluorination Techniques
The synthesis of distally fluorinated ketones from tertiary cyclopropanols, easily derived from carboxylic esters, showcases another application of cyclopropane derivatives in organic synthesis. This method involves cyclopropane ring cleavage and highlights the utility of cyclopropane-containing compounds in introducing fluorinated groups into molecules, which is of great interest in medicinal chemistry and drug design (Yulia A. Konik et al., 2017).
properties
IUPAC Name |
sodium;(1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c6-2-3-1-4(3)5(7)8;/h3-4,6H,1-2H2,(H,7,8);/q;+1/p-1/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUIJWRDBSXKKZ-MMALYQPHSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)[O-])CO.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)[O-])CO.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2756005.png)
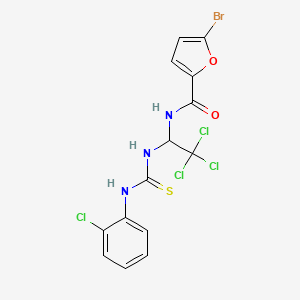

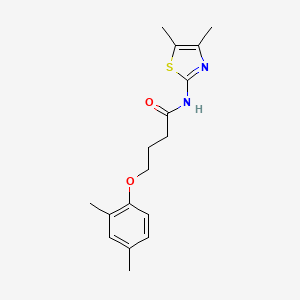
![7-butyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2756012.png)
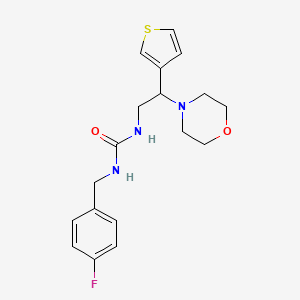
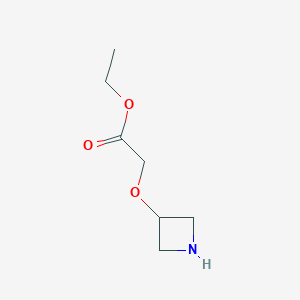

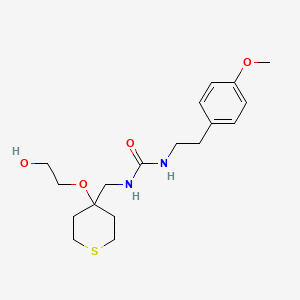
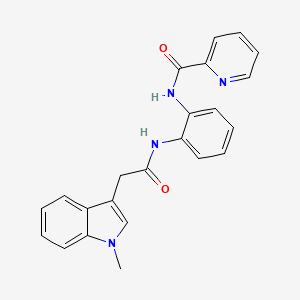

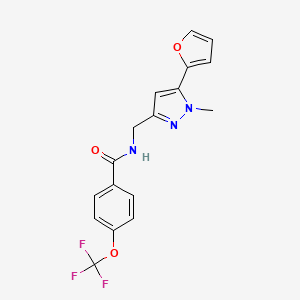
![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)
